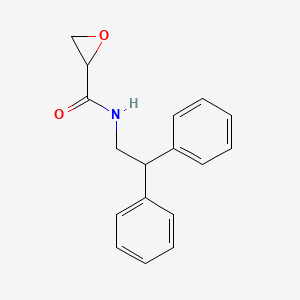

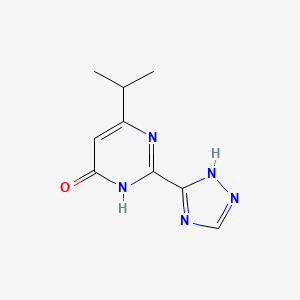

![molecular formula C19H22N4OS B3004015 3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-36-4](/img/structure/B3004015.png)

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Highly Regioselective Synthesis of Pyrimidin-4(3H)-ones

The study detailed in the first paper presents a highly regioselective synthesis method for a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds are characterized by various substituents at the 3 and 6 positions, including alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups. The synthesis process involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields .

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

The second paper focuses on the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, which exhibit a broad spectrum of biological activities. The synthesis is achieved by reacting certain compounds with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide. Additionally, the paper describes the preparation of ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts. The structures of these synthesized compounds were confirmed through elemental analyses and spectroscopic methods .

Molecular Structure Analysis of Sulfanylidene Tetrahydropyrimidine Derivatives

The third paper reports on the synthesis of two sulfanylidene tetrahydropyrimidine derivatives via acid-catalysed cyclocondensation reactions. The molecular structure of these compounds is analyzed, revealing that the reduced pyrimidine ring adopts a conformation that is intermediate between boat, screw-boat, and twist-boat forms. The study also discusses the hydrogen-bonded ribbons formed by these molecules, which include different types of rings and continuous channels that accommodate partial-occupancy water molecules. Structural comparisons with related compounds are provided .

Chemical Reactions and Physical and Chemical Properties

While the provided papers do not directly address the chemical reactions and physical and chemical properties of 3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, they do offer insights into the synthesis and molecular structure of closely related sulfanyl pyrimidin-4(3H)-one derivatives. These studies suggest that the compounds likely share similar properties, such as the ability to form hydrogen-bonded structures and the presence of various substituents that can influence their reactivity and biological activity. The methods of synthesis described in the papers also imply that the compound of interest could potentially be synthesized through similar cyclocondensation reactions under controlled conditions .

作用机制

Target of Action

Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

Based on the antimycobacterial activity of similar compounds, it can be inferred that this compound might interfere with the bacterial cell wall synthesis or disrupt essential biochemical pathways in the bacteria, leading to their death .

Biochemical Pathways

Given its potential antimycobacterial activity, it might affect the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Result of Action

Based on the antimycobacterial activity of similar compounds, it can be inferred that this compound might lead to the death of the targeted bacteria, thereby exhibiting its therapeutic effect .

属性

IUPAC Name |

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-3-22(15-8-4-7-14(2)13-15)11-6-12-23-18(24)16-9-5-10-20-17(16)21-19(23)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWLNSGXRBATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

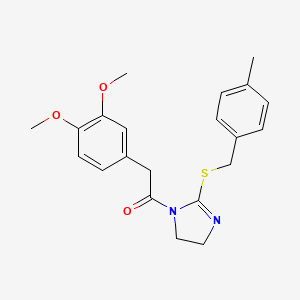

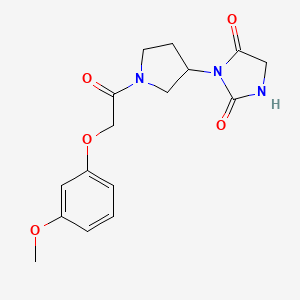

![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)

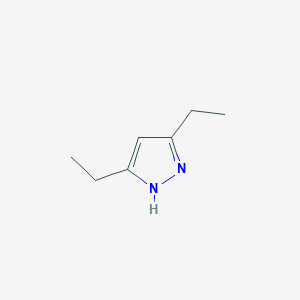

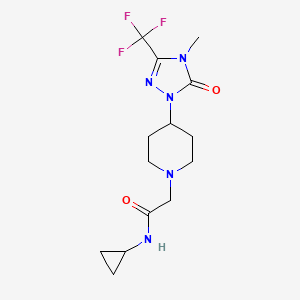

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

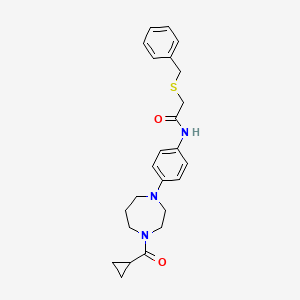

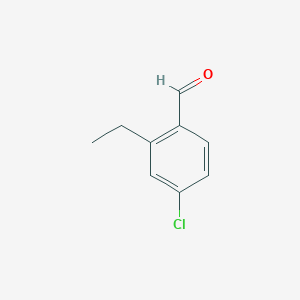

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3003935.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)